molecular formula C11H11NO3 B1654544 Ethyl 7-hydroxy-1H-indole-3-carboxylate CAS No. 24370-71-6

Ethyl 7-hydroxy-1H-indole-3-carboxylate

Cat. No.: B1654544
CAS No.: 24370-71-6
M. Wt: 205.21
InChI Key: TWSDFCWXKNJLQC-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-1H-indole-3-carboxylate is an indole derivative characterized by a hydroxyl (-OH) group at the 7-position and an ethoxycarbonyl (-COOEt) group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals.

Properties

CAS No.

24370-71-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21

IUPAC Name

ethyl 7-hydroxy-1H-indole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-12-10-7(8)4-3-5-9(10)13/h3-6,12-13H,2H2,1H3

InChI Key

TWSDFCWXKNJLQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2O

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituent (Position) Key Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
Ethyl 7-hydroxy-1H-indole-3-carboxylate -OH (7), -COOEt (3) Hydroxyl, ester 219.22 (calculated) IR: ~3400 (O-H), ~1700 (C=O ester) N/A
Ethyl 5-methoxyindole-2-carboxylate -OCH3 (5), -COOEt (2) Methoxy, ester 219.22 1H NMR: δ 4.45 (q, -OCH2CH3)
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate -CF3 (7), -COOMe (3) Trifluoromethyl, ester 243.18 13C NMR: δ 121.78 (CF3)
Ethyl 5-nitro-1H-indole-2-carboxylate -NO2 (5), -COOEt (2) Nitro, ester 250.21 IR: ~1520, ~1350 (N-O stretch)

Notes:

  • Electronic Effects: The hydroxyl group in the target compound is electron-donating, enhancing resonance stabilization, whereas nitro (-NO2) and trifluoromethyl (-CF3) groups are electron-withdrawing, reducing electron density on the indole ring .
  • Hydrogen Bonding : The 7-hydroxy group enables strong hydrogen bonding, improving solubility in polar solvents compared to methoxy or nitro analogs .
  • Spectral Signatures : Esters at the 3-position (e.g., target compound) show distinct C=O stretching at ~1700 cm⁻¹ in IR, while 2-position esters (e.g., Ethyl 5-nitroindole-2-carboxylate) may exhibit shifted peaks due to conjugation differences .

Physicochemical Properties

  • Solubility : The 7-hydroxy group increases water solubility compared to methyl or trifluoromethyl analogs. For example, Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is highly lipophilic (logP ~2.5) due to the -CF3 group .
  • Thermal Stability: Esters with electron-withdrawing groups (e.g., -NO2) exhibit lower thermal stability, decomposing at ~150°C, whereas hydroxylated analogs may form stable hydrogen-bonded networks .

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